molecular formula C7H6BFO2 B063848 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 174671-89-7

6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B063848
M. Wt: 151.93 g/mol
InChI Key: QNCOVKFUYLBCNG-UHFFFAOYSA-N
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Description

Fluorinated compounds are pivotal in various fields due to their unique properties, such as high thermal stability, chemical inertness, and distinct biological activities. "6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol" belongs to this class, sharing characteristics that make fluorinated molecules valuable for pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of fluorinated compounds often involves specialized reactions tailored to incorporate fluorine or its functional groups into organic molecules. Techniques such as direct fluorination, dehydrogenative cyclization, and electrophilic substitution are common (Sicard & Baker, 2020; Mazimba, 2016).

Molecular Structure Analysis

Fluorinated molecules often exhibit unique structural features due to the electronegativity and small size of fluorine. For instance, the presence of fluorine can influence molecular conformation, crystal packing, and hydrogen bonding patterns, enhancing the molecule's stability and reactivity (Öztürkkan & Necefoğlu, 2022).

Chemical Reactions and Properties

Fluorinated compounds participate in various chemical reactions, with fluorine atoms often affecting the reactivity and selectivity of these processes. The introduction of fluorine can lead to improved biological activity, stability, and membrane permeability (Moskalik, 2023).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as boiling points, melting points, and solubility, are significantly influenced by the presence of fluorine atoms. These properties make them suitable for a wide range of applications, from pharmaceuticals to materials science (Feng et al., 2016).

Chemical Properties Analysis

Fluorinated compounds exhibit unique chemical properties, including high stability against thermal, chemical, and biological degradation. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting resistance to hydrolysis and oxidative conditions, which is crucial for the development of stable and effective molecules (Buer & Marsh, 2012).

Scientific Research Applications

3. Near-Infrared Electrochromic Devices

  • Results: The fabricated polymer showed favorable redox activity and excellent redox stability. It also exhibited a stable reversible electrochromic change from dark green to dark blue with a fast response time. In the near-infrared region, the polymer shows intriguing overall electrochromic performance with a high optical contrast of up to 33% and a coloration efficiency of 196.3 cm² C⁻¹ at 1100 nm .

4. Hemostatic Materials for Noncompressible Hemorrhage

  • Results: The use of this hydrogel reduced blood loss from 364.1 ± 52.4 mg to 129.4 ± 23.0 mg .

5. Hemostatic Materials for Noncompressible Hemorrhage

  • Results: The use of this hydrogel reduced blood loss from 364.1 ± 52.4 mg to 129.4 ± 23.0 mg .

6. Near-Infrared Electrochromic Devices

  • Results: The fabricated polymer showed favorable redox activity and excellent redox stability. It also exhibited a stable reversible electrochromic change from dark green to dark blue with a fast response time. In the near-infrared region, the polymer shows intriguing overall electrochromic performance with a high optical contrast of up to 33% and a coloration efficiency of 196.3 cm² C⁻¹ at 1100 nm .

Safety And Hazards

The safety information for 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and washing thoroughly after handling (P264) .

properties

IUPAC Name

6-fluoro-1-hydroxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCOVKFUYLBCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474362
Record name 6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol

CAS RN

174671-89-7
Record name 6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was made from 18m in the same manner as compound 19b: 1H NMR (300 MHz, DMSO-d6) δ (ppm) 4.95 (s, 2H), 7.29 (td, J=9.0, 2.7 Hz, 1H), 7.41-7.46 (m, 2H), 9.29 (s, 1H); ESI-MS m/z 151 (M−H)−; HPLC purity 100%; Anal (C7H6BFO2) C, H.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z He, DC Huang, D Guo, F Deng, Q Sha, MZ Zhang… - Advanced …, 2023 - Elsevier
Benzoxaborole, a five-membered oxaborole ring fused with a phenyl ring, has demonstrated potent pharmacological activity. In order to explore their potential applications in agriculture…
Number of citations: 0 www.sciencedirect.com

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